An In-depth Technical Guide to 2,2,3-Trimethylbutanoic Acid
An In-depth Technical Guide to 2,2,3-Trimethylbutanoic Acid
CAS Number: 49714-52-5
This technical guide provides a comprehensive overview of 2,2,3-trimethylbutanoic acid, a branched-chain carboxylic acid of interest to researchers, scientists, and professionals in drug development. This document details its physicochemical properties, experimental protocols for its synthesis and analysis, and an exploration of its potential biological significance.
Physicochemical Properties
2,2,3-Trimethylbutanoic acid, also known as 2,2,3-trimethylbutyric acid, is a saturated fatty acid with a highly branched structure.[1] Its compact nature influences its physical and chemical characteristics. It is typically a colorless liquid or solid at room temperature with a characteristic odor.[1] Due to its hydrophobic alkyl groups, it exhibits limited solubility in water but is soluble in organic solvents.[1] The presence of the carboxylic acid functional group confers acidic properties, enabling it to undergo typical reactions such as esterification and neutralization.[1]
| Property | Value | Source |
| CAS Number | 49714-52-5 | [2] |
| Molecular Formula | C₇H₁₄O₂ | [2] |
| Molecular Weight | 130.18 g/mol | [2] |
| Boiling Point | 203.6 °C at 760 mmHg | ChemSrc |
| Melting Point | 50 °C | Guidechem |
| Density | 0.935 g/cm³ | ChemSrc |
| Flash Point | 88.5 °C | Guidechem |
| LogP | 1.75320 | Guidechem |
| InChIKey | MLFLWIBXZIPYEI-UHFFFAOYSA-N | [2] |
| Canonical SMILES | CC(C)C(C)(C)C(=O)O | [2] |
Experimental Protocols
Synthesis of 2,2,3-Trimethylbutanoic Acid
Two common synthetic routes for the preparation of tertiary carboxylic acids like 2,2,3-trimethylbutanoic acid are the Grignard reaction and the Koch-Haaf reaction.
2.1.1. Synthesis via Grignard Reaction
This method involves the carboxylation of a Grignard reagent. The synthesis of 2,2,3-trimethylbutanoic acid can be envisioned through the reaction of a suitable Grignard reagent with carbon dioxide.
Experimental Workflow: Grignard Synthesis
Caption: Workflow for the synthesis of 2,2,3-trimethylbutanoic acid via a Grignard reaction.
Detailed Protocol:
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Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 equivalents). Cover the magnesium with anhydrous diethyl ether. A small crystal of iodine can be added to initiate the reaction. A solution of tert-butyl chloride or bromide (1 equivalent) in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated with gentle heating and then maintained at a gentle reflux.
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Carboxylation: Once the Grignard reagent formation is complete, the reaction mixture is cooled in an ice bath. Freshly crushed dry ice (solid carbon dioxide, excess) is slowly added to the stirred solution. The reaction is highly exothermic.
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Workup: After the addition of dry ice is complete, the reaction mixture is allowed to warm to room temperature. A dilute solution of hydrochloric acid is slowly added to quench the reaction and dissolve the magnesium salts.
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Extraction and Purification: The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization.
2.1.2. Synthesis via Koch-Haaf Reaction
The Koch-Haaf reaction is an effective method for the synthesis of tertiary carboxylic acids from alkenes or alcohols using carbon monoxide and a strong acid catalyst.
Experimental Workflow: Koch-Haaf Reaction
Caption: Workflow for the synthesis of 2,2,3-trimethylbutanoic acid via the Koch-Haaf reaction.
Detailed Protocol:
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Reaction Setup: In a high-pressure reactor equipped with a stirrer, add a strong acid such as concentrated sulfuric acid. Cool the reactor to a low temperature (e.g., 0-10 °C).
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Addition of Reactants: Slowly add 2,3-dimethyl-2-butene (1 equivalent) to the stirred acid. Subsequently, introduce carbon monoxide at high pressure or use formic acid as a source of CO.
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Reaction: The reaction mixture is stirred at a controlled temperature and pressure for a specified time.
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Workup: The reaction is quenched by pouring the mixture onto ice. The product is then extracted with an organic solvent.
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Purification: The organic extract is washed, dried, and the solvent is evaporated. The crude 2,2,3-trimethylbutanoic acid is purified by vacuum distillation.
Analytical Methods
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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1H NMR: The proton NMR spectrum of 2,2,3-trimethylbutanoic acid is expected to show distinct signals corresponding to the different types of protons in the molecule. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift. The methyl and methine protons will have chemical shifts and splitting patterns consistent with the structure.
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13C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon, the quaternary carbons, the methine carbon, and the methyl carbons.
2.2.2. Infrared (IR) Spectroscopy
The IR spectrum of 2,2,3-trimethylbutanoic acid will exhibit a very broad absorption band in the region of 2500-3300 cm-1 due to the O-H stretching of the carboxylic acid dimer, and a strong, sharp absorption band around 1700 cm-1 corresponding to the C=O stretching vibration.
2.2.3. Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of 2,2,3-trimethylbutanoic acid will likely show a molecular ion peak, although it may be weak. The fragmentation pattern will be characterized by the loss of specific fragments, such as the carboxyl group and various alkyl fragments, leading to the formation of stable carbocations.
2.2.4. Gas Chromatography-Mass Spectrometry (GC-MS)
For GC-MS analysis, derivatization of the carboxylic acid to a more volatile ester (e.g., methyl or trimethylsilyl (B98337) ester) is often necessary to improve chromatographic performance and prevent peak tailing.
Biological Activity and Signaling Pathways
While specific biological data for 2,2,3-trimethylbutanoic acid is limited, as a branched-chain fatty acid (BCFA), it falls into a class of molecules with recognized biological activities. Short-chain fatty acids (SCFAs) and BCFAs are known to act as signaling molecules, primarily through two main mechanisms: activation of G-protein coupled receptors (GPCRs) and inhibition of histone deacetylases (HDACs).
3.1. G-Protein Coupled Receptor (GPCR) Signaling
SCFAs are known ligands for several GPCRs, most notably GPR41 (also known as Free Fatty Acid Receptor 3, FFAR3) and GPR43 (FFAR2).[1][3][4][5][6] Activation of these receptors by SCFAs can initiate various intracellular signaling cascades.
Caption: A generalized signaling pathway for short-chain fatty acids via G-protein coupled receptors.
3.2. Histone Deacetylase (HDAC) Inhibition
Certain SCFAs, particularly butyrate, are well-known inhibitors of histone deacetylases.[7][8][9][10] By inhibiting HDACs, these fatty acids can lead to hyperacetylation of histones, which in turn alters chromatin structure and gene expression. This mechanism is a key area of research in cancer and inflammatory diseases.
Caption: Mechanism of histone deacetylase inhibition by branched-chain fatty acids.
Safety and Handling
2,2,3-Trimethylbutanoic acid is classified as causing skin irritation and serious eye damage.[11] It may also cause respiratory irritation.[11] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
2,2,3-Trimethylbutanoic acid is a structurally interesting branched-chain fatty acid with potential applications in organic synthesis and as a subject of study in chemical biology. The experimental protocols and biological context provided in this guide offer a foundation for researchers and drug development professionals working with this and related compounds. Further investigation into the specific biological activities and toxicological profile of 2,2,3-trimethylbutanoic acid is warranted to fully understand its potential.
References
- 1. pnas.org [pnas.org]
- 2. 2,2,3-Trimethylbutyric acid | C7H14O2 | CID 639797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Microbiota metabolite short chain fatty acids, GPCR, and inflammatory bowel diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of Short Chain Fatty Acid Receptors in Intestinal Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. utswmed-ir.tdl.org [utswmed-ir.tdl.org]
- 7. gsartor.org [gsartor.org]
- 8. Microbial short chain fatty acids: Effective histone deacetylase inhibitors in immune regulation (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fatty acids as histone deacetylase inhibitors: Old biochemistry tales in a new life sciences town - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Histone Deacetylase Inhibition and Dietary Short-Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
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